3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine
Description
Significance of the Pyrrolo[3,2-c]pyridine Scaffold in Advanced Chemical Research
The 1H-pyrrolo[3,2-c]pyridine ring system, an isomer of azaindole, is a "privileged scaffold" in medicinal chemistry. nih.govrsc.orgnih.gov This means its structure is recurrently found in compounds that exhibit a wide range of biological activities, making it a valuable starting point for drug discovery. rsc.orgnih.gov The fusion of a pyrrole (B145914) ring with a pyridine (B92270) ring creates a bio-isostere of indole (B1671886), allowing it to mimic the natural indole structure while offering modified physicochemical properties like solubility, pKa, and lipophilicity. nih.govalfa-chemistry.com
The pyrrolo[3,2-c]pyridine scaffold has been a subject of intense interest for medicinal chemists due to its numerous pharmacological activities, especially its anticancer potential. nih.govresearchgate.net Research has demonstrated that derivatives of this scaffold can act as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. nih.gov
For instance, a series of pyrrolo[3,2-c]pyridine derivatives were identified as potent inhibitors of FMS kinase (also known as CSF-1R), a receptor tyrosine kinase implicated in the progression of cancers such as ovarian, prostate, and breast cancer, as well as inflammatory conditions like rheumatoid arthritis. researchgate.netnih.gov One particularly effective compound from this series, designated 1r , demonstrated high potency and selectivity against FMS kinase and showed significant antiproliferative activity across a panel of cancer cell lines. nih.gov
In another line of research, scientists designed and synthesized 1H-pyrrolo[3,2-c]pyridine derivatives to act as colchicine-binding site inhibitors. nih.govtandfonline.com These compounds disrupt microtubule dynamics, a critical process for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death) in cancer cells. nih.govtandfonline.com The most potent of these compounds, 10t , exhibited strong antitumor activities against HeLa, SGC-7901, and MCF-7 cancer cell lines. nih.gov The use of the rigid 1H-pyrrolo[3,2-c]pyridine scaffold was a key strategy in maintaining potent antiproliferative activity in these molecules. nih.gov Furthermore, derivatives of this scaffold have been investigated as inhibitors of Toll-like receptors (TLRs), which are involved in the immune system and can be targets for treating autoimmune and inflammatory diseases. patsnap.com
Overview of Halogenated Azaindole Chemistry
Azaindoles, including the pyrrolo[3,2-c]pyridine system, are heterocyclic structures that have garnered significant interest from the scientific community. nih.gov The introduction of a halogen atom (F, Cl, Br, I) onto the azaindole core is a critical and common strategy in medicinal chemistry. Halogen atoms can profoundly influence a molecule's bioactivity and physicochemical properties, such as its ability to bind to biological targets and its metabolic stability. alfa-chemistry.comresearchgate.net Halogenated arenes, like 3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine, are also highly valuable as versatile building blocks in organic synthesis, particularly for transition metal-catalyzed cross-coupling reactions that allow for the construction of more complex molecules. nih.gov
The synthesis of azaindoles often begins with substituted pyridines, such as amino-halopyridines, followed by the construction of the fused pyrrole ring. nih.gov This process can be challenging due to the electron-deficient nature of the pyridine ring, which can make many classic indole synthesis methods inefficient. nih.gov Consequently, modern synthetic approaches frequently rely on metal-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, and Heck reactions, to build and functionalize the azaindole skeleton. nih.gov
The regioselective halogenation of the azaindole ring system—the ability to selectively place a halogen at a specific position—is of great importance. For instance, a mild and efficient method for the regioselective bromination of various azaindoles at the C3-position was developed using copper(II) bromide in acetonitrile (B52724) at room temperature. researchgate.net Enzymatic halogenation is also emerging as an attractive and environmentally friendly alternative to traditional methods. researchgate.netnih.gov These enzymatic processes use halogenase enzymes in aqueous media at ambient temperatures, employing benign halide salts instead of hazardous reagents and often achieving excellent regioselectivity, which simplifies product purification. researchgate.netnih.govresearchgate.net For example, a thermostable variant of the halogenase RebH was used for the efficient bromination of various indole and azaindole derivatives, typically at the most electrophilic site, the C3 position. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
3-iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2/c1-5-2-8-6(3-10-5)7(9)4-11-8/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHWCFWHRIYBHRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=N1)C(=CN2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646753 | |
| Record name | 3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000342-78-8 | |
| Record name | 3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 Iodo 6 Methyl 1h Pyrrolo 3,2 C Pyridine and Derivatives
Strategies for Constructing the Pyrrolo[3,2-c]pyridine Core
The synthesis of the pyrrolo[3,2-c]pyridine ring system can be approached from either a pyrrole (B145914) or a pyridine (B92270) precursor, or through annulation reactions that build the fused bicyclic structure in a concerted manner.
Pyrrole-Precursor Based Approaches
The construction of the pyridine ring onto a pre-existing pyrrole moiety is a viable, though less commonly reported, strategy for the synthesis of pyrrolo[3,2-c]pyridines. This approach often involves the elaboration of functional groups on the pyrrole ring to facilitate the annulation of the six-membered pyridine ring. For instance, a suitably substituted pyrrole with amino and carbonyl functionalities can undergo condensation reactions with 1,3-dicarbonyl compounds or their equivalents to form the fused pyridine ring. The specific substitution pattern on the starting pyrrole is crucial for directing the regiochemistry of the cyclization to afford the desired [3,2-c] isomer.
One general approach involves the use of a 2-amino-3-formylpyrrole derivative. This intermediate can react with a variety of ketones or β-ketoesters in the presence of a base to construct the pyridine ring through a condensation-cyclization sequence. The choice of the methyl-substituted pyrrole precursor is critical to ultimately yield the 6-methyl-1H-pyrrolo[3,2-c]pyridine core.
Pyridine-Precursor Based Approaches
A more frequently employed strategy involves the construction of the pyrrole ring onto a pre-functionalized pyridine derivative. This approach offers the advantage of readily available and diverse pyridine starting materials. A notable example is the synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine, which can serve as a precursor to the 6-methyl derivative. nih.gov
The synthesis commences with a commercially available substituted pyridine, such as 2-bromo-5-methylpyridine. This starting material undergoes a series of transformations to introduce the necessary functionalities for the pyrrole ring formation. A typical sequence involves N-oxidation of the pyridine, followed by nitration at the C4-position. The resulting nitropyridine oxide is then reacted with a reagent like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to introduce a vinyl group, which is a key precursor for the pyrrole ring. Subsequent reductive cyclization, often mediated by iron in acetic acid, leads to the formation of the fused pyrrole ring, yielding the 6-bromo-1H-pyrrolo[3,2-c]pyridine core. nih.gov The bromo-substituent can then be converted to a methyl group through standard cross-coupling reactions, such as a Suzuki or Stille coupling.
Table 1: Pyridine-Precursor Based Synthesis of a 6-Substituted-1H-pyrrolo[3,2-c]pyridine nih.gov
| Step | Starting Material | Reagents and Conditions | Intermediate/Product |
| 1 | 2-bromo-5-methylpyridine | m-chloroperbenzoic acid (mCPBA) | 2-bromo-5-methylpyridine-1-oxide |
| 2 | 2-bromo-5-methylpyridine-1-oxide | Fuming nitric acid, sulfuric acid | 2-bromo-5-methyl-4-nitropyridine (B1282703) 1-oxide |
| 3 | 2-bromo-5-methyl-4-nitropyridine 1-oxide | N,N-dimethylformamide dimethyl acetal (DMF-DMA) | (E)-2-bromo-5-methyl-4-(2-(dimethylamino)vinyl)pyridine 1-oxide |
| 4 | (E)-2-bromo-5-methyl-4-(2-(dimethylamino)vinyl)pyridine 1-oxide | Iron powder, acetic acid | 6-bromo-1H-pyrrolo[3,2-c]pyridine |
Annulation Reactions for Fused Pyrrolo[3,2-c]pyridines
Annulation reactions provide a powerful and convergent approach to the synthesis of fused heterocyclic systems like pyrrolo[3,2-c]pyridines. These reactions typically involve the simultaneous formation of two new bonds to construct the second ring. [3+2] annulation reactions, in particular, are widely used for the synthesis of five-membered rings, including pyrroles.
While specific examples for the direct synthesis of 6-methyl-1H-pyrrolo[3,2-c]pyridine via annulation are not extensively documented, general principles of [3+2] cycloaddition can be applied. For instance, a suitably substituted pyridine derivative containing a 1,3-dipole or a synthetic equivalent could react with an alkyne or alkene to form the fused pyrrole ring. The regioselectivity of such reactions would be a critical factor to control in order to obtain the desired [3,2-c] isomer.
Regioselective Iodination Techniques for the Pyrrolo[3,2-c]pyridine System
The introduction of an iodine atom at the C3-position of the 6-methyl-1H-pyrrolo[3,2-c]pyridine core is a key step for creating a versatile synthetic handle. The electron-deficient nature of the pyridine ring in the pyrrolopyridine system influences the reactivity of the pyrrole moiety towards electrophilic substitution.
Direct Iodination Methods for Electron-Deficient Heterocycles
Direct iodination of electron-deficient heterocycles can be challenging due to the reduced nucleophilicity of the aromatic system. However, various reagents and conditions have been developed to achieve this transformation. N-Iodosuccinimide (NIS) is a commonly used electrophilic iodinating agent. organic-chemistry.org The reactivity of NIS can be enhanced by the use of an acid catalyst, such as trifluoroacetic acid, which generates a more potent electrophilic iodine species. researchgate.net
For the iodination of 6-methyl-1H-pyrrolo[3,2-c]pyridine, the C3-position is the most electron-rich and thus the most likely site for electrophilic attack. The reaction would typically be carried out by treating the substrate with NIS in an appropriate solvent, with or without a catalytic amount of acid, to afford the desired 3-iodo derivative. Iron(III) catalysis has also been shown to activate NIS for the highly regioselective iodination of arenes. acs.org
Table 2: Reagents for Direct Iodination
| Reagent | Activating Agent/Catalyst | Substrate Type | Reference |
| N-Iodosuccinimide (NIS) | Trifluoroacetic acid (TFA) | Electron-rich aromatics | researchgate.net |
| N-Iodosuccinimide (NIS) | Iron(III) triflimide | Arenes | acs.org |
| Molecular Iodine (I2) | Oxidizing agents (e.g., HIO3, H2O2) | Various aromatics | researchgate.net |
Hypervalent Iodine Reagent-Mediated Iodination
Hypervalent iodine reagents have emerged as powerful tools in organic synthesis, offering mild and efficient methods for a variety of transformations, including iodination. Reagents such as (diacetoxyiodo)benzene (B116549) (PIDA) and phenyliodine bis(trifluoroacetate) (PIFA) can be used in combination with an iodine source, like molecular iodine (I2) or potassium iodide (KI), to effect the iodination of heterocyclic compounds.
The mechanism of hypervalent iodine-mediated iodination often involves the in situ generation of a highly electrophilic iodine species. For instance, the reaction of PIFA with I2 is believed to form an iodine(I) trifluoroacetate intermediate, which is a potent electrophile capable of iodinating even relatively electron-deficient substrates. This method has been successfully applied to the C3-iodination of indole (B1671886) derivatives and could be a promising strategy for the synthesis of 3-iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine. The choice of the hypervalent iodine reagent and the reaction conditions can be tuned to optimize the yield and regioselectivity of the iodination.
Domino and Cascade Reaction Sequences in Iodopyrrolopyridine Synthesis
Domino and cascade reactions represent a highly efficient and atom-economical approach to the synthesis of complex molecular architectures from simple starting materials in a single operation. scispace.com These processes, where multiple bond-forming events occur sequentially without the need for isolating intermediates, are increasingly being applied to the construction of heterocyclic systems like pyrrolopyridines.
While a specific domino or cascade reaction for the direct synthesis of this compound is not extensively documented, the principles of this methodology can be applied to construct the core pyrrolo[3,2-c]pyridine framework. For instance, a hypothetical domino reaction could be envisioned starting from a suitably substituted pyridine precursor. This could involve a sequence of reactions such as a Michael addition, followed by an intramolecular cyclization and subsequent aromatization to form the fused bicyclic system. The introduction of the iodine atom at the 3-position could then be achieved through electrophilic substitution.
A related example is the synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones, which has been achieved through a domino C-N coupling/hydroamination reaction. nih.gov This process begins with a Sonogashira reaction to introduce an alkyne, which then undergoes a palladium-catalyzed domino cyclization with anilines to form the fused pyrrole ring. nih.gov Such strategies highlight the potential for developing novel domino reactions for the targeted synthesis of this compound.
Palladium-Catalyzed Cross-Coupling Strategies for Functionalization
The presence of an iodine atom at the 3-position of the 6-methyl-1H-pyrrolo[3,2-c]pyridine scaffold provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for introducing a wide range of substituents, thereby enabling the synthesis of diverse libraries of compounds for biological screening and materials development.
Sonogashira Coupling with Iodopyridines
The Sonogashira coupling is a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, providing a straightforward method for the formation of carbon-carbon bonds. rsc.org In the context of this compound, this reaction allows for the introduction of various alkynyl groups at the 3-position.
The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, in the presence of a copper(I) co-catalyst (e.g., CuI) and a base, such as an amine. mdpi.com The mild reaction conditions and tolerance of a wide range of functional groups make the Sonogashira coupling a highly versatile tool for the derivatization of the iodopyrrolopyridine core. sigmaaldrich.com The resulting 3-alkynyl-6-methyl-1H-pyrrolo[3,2-c]pyridine derivatives can serve as key intermediates for further transformations, including the synthesis of more complex heterocyclic systems. nih.gov
Table 1: Representative Conditions for Sonogashira Coupling of Iodo-Heterocycles
| Entry | Aryl Iodide | Alkyne | Catalyst System | Base | Solvent | Yield (%) |
| 1 | 3-Iodo-imidazo[1,2-a]pyridine | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 85 |
| 2 | 2-Iodoaniline | 1-Octyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 92 |
| 3 | 3-Iodo-1H-indazole | Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ / CuI | i-Pr₂NEt | MeCN | 78 |
Note: This table presents data from related iodo-heterocyclic systems to illustrate typical reaction conditions and outcomes.
Suzuki Cross-Coupling Reactions for Pyrrolo[3,2-c]pyridine Derivatization
The Suzuki cross-coupling reaction, which involves the palladium-catalyzed coupling of an organoboron compound with an organohalide, is one of the most widely used methods for the formation of carbon-carbon bonds. mdpi.com For this compound, the Suzuki reaction provides an efficient means to introduce aryl, heteroaryl, or alkyl groups at the 3-position.
The synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines has been successfully achieved via a Suzuki cross-coupling reaction between the corresponding 6-bromo-1H-pyrrolo[3,2-c]pyridine and various arylboronic acids. nih.govgoogle.com This demonstrates the feasibility of applying this methodology to the 3-iodo analogue. The reaction typically utilizes a palladium catalyst, such as Pd(dppf)Cl₂, and a base, like potassium carbonate, in a suitable solvent mixture, such as dioxane and water. mdpi.com The versatility of commercially available boronic acids and esters allows for the introduction of a vast array of substituents, making the Suzuki coupling a cornerstone in the diversification of the pyrrolo[3,2-c]pyridine scaffold. nih.govgoogle.com
Table 2: Examples of Suzuki Cross-Coupling for the Synthesis of Aryl-Substituted Pyrrolo[3,2-c]pyridines
| Entry | Halide Precursor | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 1 | 6-Bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 63 nih.govgoogle.com |
| 2 | 6-Bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 3-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 61 nih.govgoogle.com |
| 3 | 6-Bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | Pyridin-3-ylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 55 nih.govgoogle.com |
Note: This table is based on the derivatization of a 6-bromo analogue, illustrating the applicability to the 3-iodo compound.
Advanced Spectroscopic Characterization and Structural Elucidation of 3 Iodo 6 Methyl 1h Pyrrolo 3,2 C Pyridine Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. Through ¹H and ¹³C NMR, the chemical environment of each hydrogen and carbon atom in a molecule can be mapped, providing clear evidence of the molecular skeleton and substituent placement.
Detailed Research Findings: While specific spectral data for 3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine is not extensively published, analysis of closely related 1H-pyrrolo[3,2-c]pyridine derivatives provides a clear blueprint for structural assignment. semanticscholar.orgnih.gov For instance, in 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine analogues, the proton on the pyridine (B92270) ring (at position C7) typically appears as a singlet at a high chemical shift, often above 9.00 ppm, due to the deshielding effects of the aromatic system. nih.gov The protons on the pyrrole (B145914) moiety also show distinct signals. nih.gov
In ¹³C NMR spectra, the carbon atoms of the fused heterocyclic core resonate at characteristic chemical shifts. The presence of an iodine atom is known to cause a significant upfield shift for the carbon atom to which it is attached (the heavy-atom effect), a key marker for confirming its position. For example, the chemical shift of an iodinated carbon in a similar environment is markedly lower than that of its non-iodinated counterpart. semanticscholar.org The methyl group at the C6 position would be expected to produce a signal in the aliphatic region of the ¹³C NMR spectrum, typically around 20-25 ppm. semanticscholar.org
Interactive Data Table: Representative NMR Data for 1H-pyrrolo[3,2-c]pyridine Analogues Data extracted from studies on various substituted 1H-pyrrolo[3,2-c]pyridine derivatives. semanticscholar.orgnih.gov
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |
| H-2 | ~7.30 - 7.50 (d) | ~102 - 106 | Pyrrole ring proton. |
| H-3 | ~6.70 - 6.85 (d) | ~124 - 128 | Pyrrole ring proton; C3 would be significantly shifted upfield upon iodination. |
| H-4 | ~7.70 - 7.85 (s) | ~141 - 144 | Pyridine ring proton. |
| H-7 | ~9.05 - 9.15 (s) | ~149 - 152 | Pyridine ring proton. |
| -CH₃ (at C6) | ~2.40 (s) | ~21 | Methyl group protons. |
| N-H | ~11.6 (s, broad) | N/A | Pyrrole amine proton, often broad and solvent-dependent. rasayanjournal.co.in |
Note: 'd' denotes a doublet, 's' denotes a singlet. Chemical shifts are approximate and vary based on substitution and solvent.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.gov
Detailed Research Findings: For this compound and its analogues, the FT-IR spectrum would display a series of characteristic absorption bands. The N-H stretching vibration of the pyrrole ring is expected to appear as a distinct band in the region of 3100-3300 cm⁻¹. rasayanjournal.co.inresearchgate.net Aromatic C-H stretching vibrations from the heterocyclic rings typically manifest just above 3000 cm⁻¹. The region between 1400 and 1650 cm⁻¹ is characteristic of the C=C and C=N in-ring stretching vibrations of the pyrrolopyridine core. researchgate.net The C-H bending vibrations appear at lower wavenumbers. researchgate.net The vibration corresponding to the C-I bond, which is crucial for confirming iodination, is expected to absorb in the far-infrared region, typically between 500 and 600 cm⁻¹.
Interactive Data Table: Characteristic FT-IR Absorption Bands for Pyrrolopyridine Analogues
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group |
| N-H Stretch | 3100 - 3330 | Pyrrole Ring rasayanjournal.co.in |
| Aromatic C-H Stretch | 3000 - 3100 | Pyrrolopyridine Rings |
| Aliphatic C-H Stretch | 2850 - 2960 | Methyl Group |
| C=N / C=C Stretch (in-ring) | 1400 - 1650 | Pyrrolopyridine Rings researchgate.net |
| C-H Bend | 1300 - 1450 | Methyl Group / Rings |
| C-I Stretch | 500 - 600 | Iodo-substituent |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which causes the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org This technique is particularly useful for studying compounds with conjugated π-systems, such as the 1H-pyrrolo[3,2-c]pyridine core.
Detailed Research Findings: The UV-Vis spectrum of 1H-pyrrolo[3,2-c]pyridine analogues is characterized by absorptions corresponding to π→π* and n→π* electronic transitions. pharmatutor.orgslideshare.net The extended conjugation in the bicyclic aromatic system results in strong absorption bands, typically in the UV region. The π→π* transitions, which are generally of high intensity, arise from the excitation of electrons within the conjugated π-system of the pyrrolopyridine rings. researchgate.net The presence of lone-pair electrons on the nitrogen atoms also allows for lower-energy n→π* transitions, although these are often less intense. uzh.ch The position of the maximum absorption (λ_max) is sensitive to substituents on the ring system and the polarity of the solvent. pharmatutor.org For polypyrrole derivatives, a broad absorption band corresponding to the π-π* transition is observed around 425 nm. researchgate.net
Interactive Data Table: Typical Electronic Transitions in Pyrrolopyridine Analogues
| Transition Type | Typical λ_max Range (nm) | Molecular Orbitals Involved | Relative Intensity |
| π → π | 250 - 450 | HOMO (π) → LUMO (π) | High pharmatutor.org |
| n → π | 300 - 500 | HOMO (n) → LUMO (π) | Low to Medium uzh.ch |
Mass Spectrometry Techniques in Iodinated Heterocycle Characterization
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. For structural elucidation, it provides the exact molecular weight and, through fragmentation analysis, valuable clues about the molecule's structure.
Detailed Research Findings: In the mass spectrum of this compound (Molecular Weight: 258.06 g/mol ), the molecular ion peak [M]⁺ would be observed at m/z 258. cymitquimica.com Under electrospray ionization (ESI) conditions, the protonated molecule [M+H]⁺ at m/z 259 would be prominent. semanticscholar.org High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. nih.gov
The fragmentation pattern provides further structural confirmation. A characteristic fragmentation pathway for iodinated aromatic compounds is the loss of the iodine atom (I•, mass 127), which would lead to a significant peak at m/z 131 for the [M-I]⁺ fragment. Another likely fragmentation is the loss of a methyl radical (•CH₃, mass 15) from the parent ion, resulting in a peak at m/z 243. The fragmentation of the heterocyclic rings themselves can also occur, though these pathways are often more complex. sapub.orgaip.org The presence of a prominent ion at m/z 127 corresponding to [I]⁺ is also a common feature in the mass spectra of iodo-compounds. docbrown.info
Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Ion/Fragment | Formula of Ion | Notes |
| 259 | [M+H]⁺ | [C₈H₈IN₂]⁺ | Protonated molecular ion (ESI) semanticscholar.org |
| 258 | [M]⁺ | [C₈H₇IN₂]⁺ | Molecular ion (EI) |
| 243 | [M-CH₃]⁺ | [C₇H₄IN₂]⁺ | Loss of the methyl group |
| 131 | [M-I]⁺ | [C₈H₇N₂]⁺ | Loss of an iodine radical |
| 127 | [I]⁺ | [I]⁺ | Iodine cation docbrown.info |
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state, offering precise data on bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.
Detailed Research Findings: While the crystal structure for this compound itself is not publicly documented, studies on analogous pyrrolopyridine and pyrrolopyridazine systems reveal key structural features. These heterocyclic systems are typically planar or nearly planar. researchgate.netnih.gov For example, in the crystal structure of 2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine, the fused pyrrolopyridazine moiety is almost perfectly planar, and this plane forms a very small dihedral angle with the attached phenyl ring. nih.gov
Intermolecular interactions are crucial in defining the solid-state architecture. In crystals of 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine, molecules are connected into centrosymmetric dimers by N-H···N hydrogen bonds. researchgate.net Furthermore, π-π stacking interactions between the planar aromatic rings are a common and important packing feature, often with interplanar distances around 3.4 to 3.6 Å. nih.govresearchgate.net These interactions would also be expected to play a significant role in the crystal lattice of this compound.
Interactive Data Table: Representative Crystallographic Data for Pyrrolopyridine Analogues
| Parameter | Typical Value / Observation | Significance |
| Crystal System | Monoclinic / Triclinic | Describes the basic crystal lattice shape researchgate.net |
| Space Group | P2₁/c or P-1 | Defines the symmetry elements within the unit cell researchgate.netnih.gov |
| Planarity | Pyrrolopyridine core is nearly planar | Facilitates stacking interactions nih.gov |
| Hydrogen Bonding | N-H···N bonds forming dimers | Strong intermolecular force directing crystal packing researchgate.net |
| π-π Stacking | Interplanar distance of 3.4 - 3.6 Å | Weak interaction that helps stabilize the crystal structure nih.gov |
Raman Spectroscopy and X-ray Photoelectron Spectroscopy (XPS) for Iodine Species Analysis
Raman spectroscopy and X-ray Photoelectron Spectroscopy (XPS) are powerful surface-sensitive techniques that provide complementary information about chemical bonding and elemental composition.
Detailed Research Findings:
Raman Spectroscopy: This technique detects molecular vibrations by measuring the inelastic scattering of monochromatic light. stellarnet.usstellarnet.us It is highly sensitive to the vibrations of non-polar bonds and symmetric stretching modes, making it an excellent tool for probing the covalent C-I bond and the heterocyclic ring structure. The C-I stretching vibration would give rise to a characteristic peak in the low-frequency region of the Raman spectrum. The aromatic ring vibrations of the pyrrolopyridine core would produce a series of sharp peaks in the fingerprint region (typically 1100-1700 cm⁻¹), which are unique to the molecule's structure. acs.org
X-ray Photoelectron Spectroscopy (XPS): XPS analyzes the elemental composition and chemical states of atoms on a material's surface by measuring the kinetic energy of photoelectrons ejected by X-ray irradiation. For an iodinated compound, XPS is particularly useful for confirming the presence and chemical environment of iodine. The I 3d region of the XPS spectrum shows two characteristic peaks, I 3d₅/₂ and I 3d₃/₂, which are well-separated by a spin-orbit splitting of approximately 11.5 eV. thermofisher.com The binding energy of the I 3d₅/₂ peak for metal iodides is typically around 619 eV. thermofisher.com The exact binding energy is sensitive to the oxidation state of the iodine atom; the energy increases as the oxidation state increases, allowing for differentiation between iodide (I⁻), elemental iodine (I₂), and other oxidized iodine species. researchgate.net This makes XPS a definitive tool for verifying that the iodine is covalently bonded to the carbon framework.
Interactive Data Table: Spectroscopic Data for Iodine Species Analysis
| Technique | Parameter | Expected Value / Region | Information Obtained |
| Raman | C-I Stretch | ~500 - 600 cm⁻¹ | Confirmation of covalent C-I bond |
| Raman | Ring Vibrations | ~1100 - 1700 cm⁻¹ | Fingerprint of the heterocyclic core acs.org |
| XPS | I 3d₅/₂ Binding Energy | ~619 - 621 eV | Confirmation of iodine presence and its chemical state thermofisher.comresearchgate.net |
| XPS | I 3d Spin-Orbit Splitting | ~11.5 eV | Characteristic signature of iodine thermofisher.com |
Computational and Theoretical Chemistry Studies of 3 Iodo 6 Methyl 1h Pyrrolo 3,2 C Pyridine
Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation
Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanisms of chemical reactions involving complex heterocyclic molecules like 3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine. DFT calculations allow for the detailed exploration of reaction pathways, providing a molecular-level understanding of reactivity and selectivity.
Transition State Analysis and Energy Profiles
DFT calculations are instrumental in identifying and characterizing the transition states of reactions involving the pyrrolo[3,2-c]pyridine scaffold. By mapping the potential energy surface, researchers can construct detailed reaction energy profiles. These profiles illustrate the energy changes as reactants are converted to products through one or more transition states and intermediates. For instance, in reactions such as electrophilic substitution or cross-coupling, which are common for this class of compounds, DFT can be used to calculate the activation energies associated with different possible pathways.
The elucidation of reaction mechanisms through DFT often involves locating the transition state structures, which are first-order saddle points on the potential energy surface. The energy of this transition state relative to the reactants determines the reaction's activation energy and, consequently, its rate. For example, studies on similar heterocyclic systems have shown that DFT can accurately predict the feasibility of a reaction by comparing the energy barriers of competing pathways researchgate.netresearchgate.net. This type of analysis is crucial for optimizing reaction conditions to favor a desired product.
Regioselectivity Predictions
Regioselectivity, the preference for reaction at one position over another, is a critical aspect of the chemistry of substituted pyrrolo[3,2-c]pyridines. DFT calculations can effectively predict the regioselectivity of various reactions, such as halogenation, nitration, or metal-catalyzed C-H functionalization. These predictions are often based on the analysis of the electron density distribution and the relative energies of the intermediates or transition states for reaction at different sites.
Machine learning models, often trained with data generated from DFT calculations, are also emerging as powerful tools for predicting regioselectivity in complex molecules nih.govwur.nl. For the this compound molecule, DFT could be used to determine the most likely site for further substitution by comparing the energies of the intermediates formed upon attack at different positions on the pyrrole (B145914) or pyridine (B92270) ring. The calculated energy differences can provide a quantitative prediction of the product distribution researchgate.net.
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations provide fundamental insights into the electronic structure of this compound, which governs its chemical behavior and potential applications in materials science.
HOMO-LUMO Gap Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.
Quantum chemical calculations, typically using DFT or time-dependent DFT (TD-DFT), can accurately compute the energies of the HOMO and LUMO and the resulting energy gap. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrole ring, while the LUMO may be distributed over the pyridine ring and the carbon-iodine bond. The HOMO-LUMO gap is a key factor in determining the molecule's electronic absorption properties and its potential as a semiconductor or in optoelectronic devices mdpi.comresearchgate.net.
Table 1: Illustrative Frontier Molecular Orbital Energies (Note: The following data is illustrative, based on general principles for similar compounds, and not from direct calculations on this compound.)
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.8 |
| HOMO-LUMO Gap | 4.7 |
Impact of Halogenation on Electronic and Charge Transport Properties
The presence of a halogen atom, in this case, iodine, significantly influences the electronic and charge transport properties of the 6-methyl-1H-pyrrolo[3,2-c]pyridine scaffold. Halogenation can alter the electronic properties through both inductive and resonance effects. The iodine atom, being highly polarizable, can also participate in halogen bonding, which can affect the solid-state packing and, consequently, the charge transport characteristics of the material.
Theoretical studies on halogenated organic molecules have shown that the type and position of the halogen can be used to tune the HOMO and LUMO energy levels, thereby modifying the HOMO-LUMO gap mdpi.com. This tuning is essential for designing organic semiconductors with specific properties. For this compound, the introduction of the iodine atom is expected to lower both the HOMO and LUMO energy levels compared to the non-iodinated parent compound, potentially leading to a smaller energy gap and enhanced charge carrier mobility.
Theoretical Studies on Non-Covalent Interactions Involving Iodine
The iodine atom in this compound can participate in a variety of non-covalent interactions, most notably halogen bonding. Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair of electrons on a nitrogen or oxygen atom.
Theoretical methods, such as high-level ab initio calculations and DFT with appropriate corrections for dispersion interactions, are essential for accurately describing these weak interactions. The Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plot analysis are computational tools frequently used to visualize and quantify these interactions mdpi.com. In the solid state, these halogen bonds can play a crucial role in determining the crystal packing and supramolecular architecture, which in turn influences the material's physical properties. For this compound, halogen bonding between the iodine atom of one molecule and the nitrogen atom of the pyridine ring of another could lead to the formation of well-ordered structures with potential applications in crystal engineering and materials science.
Halogen Bonding in Iodinated Heterocycles
Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic region on another molecule. In the case of this compound, the iodine atom is a potential halogen bond donor. The strength and directionality of this bond are influenced by the electron-withdrawing nature of the aromatic system to which it is attached.
Theoretical studies on similar iodinated heterocycles, such as iodo-perfluoroalkanes complexed with pyridine, have demonstrated that the interaction between the iodine atom and the lone pair of electrons on a nitrogen atom can be significant. nih.gov This interaction leads to a blue shift in the vibrational frequencies of the pyridine ring, which is a spectroscopic indicator of halogen bond formation. nih.gov For this compound, the iodine at the 3-position of the pyrrolo[3,2-c]pyridine core is expected to exhibit similar behavior. The nitrogen atom of the pyridine ring within another molecule of the same kind or a different Lewis basic species could act as the halogen bond acceptor.
Computational analyses using density functional theory (DFT) on related systems have shown that N···I halogen bonds are a significant factor in the formation of co-crystals. acs.org The strength of these bonds is comparable to that of conventional hydrogen bonds. nih.gov The introduction of electron-withdrawing groups on the halogen-bearing molecule can enhance the halogen bond strength. nih.gov In this compound, the fused ring system influences the electrostatic potential around the iodine atom, making it a viable candidate for forming strong halogen bonds.
Table 1: Comparison of Halogen Bond Characteristics in Related Systems
| Halogen Bond Donor | Halogen Bond Acceptor | Interaction Type | Key Findings |
|---|---|---|---|
| Iodo-perfluoroalkanes | Pyridine | N···I | Comparable strength to N···H hydrogen bonds, indicated by a blue shift in pyridine's ring breathing mode. nih.gov |
| Diiodotetrafluorobenzene | Pyridine Derivatives | N···I | Forms infinite chains in crystal structures, demonstrating the power of halogen bonding in supramolecular assembly. nih.gov |
Intermolecular Interactions and Crystal Packing
The crystal packing of this compound is expected to be governed by a combination of intermolecular forces, including halogen bonds, hydrogen bonds, and π-π stacking interactions. The presence of the iodine atom suggests that C–I···N halogen bonds could be a dominant feature in the solid-state architecture, similar to what is observed in other iodinated pyridine derivatives. nih.gov
In addition to halogen bonding, the N-H group of the pyrrole ring can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor. These hydrogen bonds, in conjunction with halogen bonds, can lead to the formation of complex supramolecular networks. The planar nature of the pyrrolo[3,2-c]pyridine ring system also facilitates π-π stacking interactions, which would further stabilize the crystal lattice. rsc.org
Molecular Modeling and Dynamics Simulations for Conformational Analysis
While the 1H-pyrrolo[3,2-c]pyridine core is largely planar and rigid, the methyl group at the 6-position has rotational freedom. Molecular modeling and molecular dynamics (MD) simulations are powerful techniques to explore the conformational landscape and dynamic behavior of this molecule. nih.govnih.gov
Molecular dynamics simulations can provide insights into the vibrational modes of the molecule and the flexibility of the methyl group. mdpi.com By simulating the molecule in a solvent box, one can also study its interactions with surrounding solvent molecules, which is crucial for understanding its behavior in solution. The root mean square deviation (RMSD) of the backbone atoms during a simulation can indicate the stability of the molecule's conformation. nih.gov
Furthermore, these simulations can be used to calculate theoretical spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which can then be compared with experimental data to validate the computational model. For drug design purposes, molecular docking and MD simulations can predict how this compound might interact with a biological target. mdpi.comrsc.org These computational approaches are essential for rationalizing structure-activity relationships and guiding the design of new functional molecules. rsc.org
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Iodo-perfluoroalkanes |
| Pyridine |
| Diiodotetrafluorobenzene |
| N-iodosaccharin |
Exploration of Chemical Reactivity and Synthetic Transformations of 3 Iodo 6 Methyl 1h Pyrrolo 3,2 C Pyridine
Cross-Coupling Reactions at the Iodinated Position for Scaffold Diversification
The carbon-iodine bond at the C3 position of 3-iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine is a prime site for transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental for introducing a wide array of substituents, thereby enabling the exploration of the chemical space around the pyrrolopyridine core.
Palladium-catalyzed reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations are particularly effective for this purpose. The high reactivity of the C-I bond allows for milder reaction conditions compared to the corresponding bromo or chloro derivatives.
A notable example of scaffold diversification through cross-coupling involves the Suzuki reaction. In a study on related 1H-pyrrolo[3,2-c]pyridine derivatives, various aryl and heteroaryl groups were introduced at the halogenated position. For instance, the coupling of a 6-bromo-1H-pyrrolo[3,2-c]pyridine derivative with substituted phenylboronic acids was achieved using a Pd(PPh₃)₄ catalyst in the presence of a base like K₂CO₃ in a 1,4-dioxane/water solvent system. nih.govnih.gov This methodology is directly applicable to the 3-iodo analogue, which is expected to exhibit even higher reactivity.
Table 1: Exemplary Suzuki Cross-Coupling Reactions on a Related 6-Bromo-1H-pyrrolo[3,2-c]pyridine Scaffold
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | m-tolylboronic acid | 6-(m-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 94 |
| 2 | 4-ethoxyphenylboronic acid | 6-(4-ethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 57 |
| 3 | 4-methoxyphenylboronic acid | 6-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 51 |
| 4 | 3-methoxyphenylboronic acid | 6-(3-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 61 |
| 5 | pyridin-3-ylboronic acid | 6-(pyridin-3-yl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 55 |
| 6 | 4-chlorophenylboronic acid | 6-(4-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 32 |
| Data sourced from a study on 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine, which serves as a model for the reactivity of the 3-iodo analogue. nih.gov |
The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is another powerful tool for derivatizing the this compound core. This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. The resulting alkynyl-substituted pyrrolopyridines are versatile intermediates for further transformations.
The Heck reaction, involving the coupling of the iodo-substituted scaffold with an alkene, can introduce vinyl groups, which are also valuable for subsequent chemical modifications. wikipedia.orgorganic-chemistry.org The Buchwald-Hartwig amination allows for the introduction of a variety of nitrogen-based nucleophiles, including primary and secondary amines, to generate 3-amino-pyrrolopyridine derivatives.
C-H Functionalization Strategies in Halogenated Heterocycles
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic scaffolds. For this compound, C-H activation can occur at several positions on both the pyrrole (B145914) and pyridine (B92270) rings, offering alternative pathways for diversification that complement cross-coupling reactions.
The regioselectivity of C-H functionalization is influenced by the electronic properties of the substrate and the nature of the catalyst and directing groups. In the context of pyrrolopyridines, the pyridine nitrogen can act as an endogenous directing group, facilitating functionalization at adjacent positions.
Palladium-catalyzed C-H arylation is a common method for introducing aryl groups. For instance, the C-3 arylation of (1H)indazoles and pyrazoles has been achieved using a Pd(OAc)₂/phenanthroline catalyst system. nih.gov Similar strategies could be applied to the C-H bonds of the this compound scaffold, potentially at the C2, C4, or C7 positions. Intramolecular C-H arylation of pyridine derivatives has also been demonstrated to be an effective method for synthesizing fused heteroaromatic compounds. beilstein-journals.org
Iridium-catalyzed C-H borylation is another valuable technique, allowing for the introduction of a boronate ester group that can then participate in subsequent Suzuki cross-coupling reactions. rsc.org This two-step sequence provides a complementary approach to direct C-H arylation.
Cycloaddition Reactions Involving Pyrrolopyridine Scaffolds
The pyrrole moiety of the 1H-pyrrolo[3,2-c]pyridine system can participate in cycloaddition reactions, providing a route to more complex, three-dimensional structures. Both Diels-Alder ([4+2] cycloaddition) and [3+2] cycloaddition reactions are conceivable, depending on the nature of the reacting partner.
While pyrroles are generally considered electron-rich and thus not ideal dienes for the Diels-Alder reaction, their reactivity can be enhanced by the presence of electron-withdrawing groups on the dienophile. researchgate.netwikipedia.org Intramolecular Diels-Alder reactions of pyrrole derivatives have been reported, leading to the formation of fused ring systems. ucla.edursc.org For this compound, tethering a dienophile to the pyrrole nitrogen could facilitate an intramolecular cycloaddition.
[3+2] Cycloaddition reactions are more common for pyrrole-containing systems. The reaction of N-substituted pyrrole-2-carboxaldehydes with arylalkenes under copper catalysis, for example, provides access to dihydropyrrolizine skeletons. nih.gov Similarly, the Van Leusen [3+2] cycloaddition reaction using tosylmethyl isocyanides (TosMIC) is a well-established method for synthesizing pyrrole heterocycles and could potentially be adapted for the functionalization of the pyrrolopyridine scaffold. nih.gov
Derivatization via Nitrogen and Carbon Heteroatom Functionalization
The nitrogen atoms of the this compound scaffold, specifically the pyrrole NH and the pyridine nitrogen, are key sites for derivatization.
The pyrrole nitrogen can be readily functionalized through N-alkylation or N-arylation reactions. N-alkylation can be achieved using various alkyl halides in the presence of a base. organic-chemistry.org Copper-catalyzed N-arylation with aryl iodides under ligand-free conditions is an efficient method for introducing aryl substituents at the pyrrole nitrogen. researchgate.net
Advanced Research Frontiers and Emerging Applications of 3 Iodo 6 Methyl 1h Pyrrolo 3,2 C Pyridine in Chemical Science
Role as a Versatile Synthetic Building Block for Complex Heterocyclic Architectures
The 1H-pyrrolo[3,2-c]pyridine scaffold is a key structural motif in medicinal chemistry and materials science. nih.govunisi.it The synthesis of this core, particularly the 6-methyl variant, has been systematically approached. A common synthetic route begins with a commercially available substituted pyridine (B92270), such as 2-bromo-5-methylpyridine. nih.govunisi.it This starting material undergoes a series of transformations to construct the fused pyrrole (B145914) ring.
A representative synthesis involves the following key steps:
Oxidation: The pyridine nitrogen is oxidized, for instance using m-chloroperbenzoic acid (m-CPBA), to form the N-oxide. nih.govunisi.it
Nitration: A nitro group is introduced onto the pyridine ring, typically at the 4-position, using strong acids like fuming nitric acid in sulfuric acid. nih.govunisi.it
Vinyl Enamine Formation: The resulting nitro-pyridine oxide is reacted with a reagent like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form a key vinyl enamine intermediate. nih.govunisi.it
Reductive Cyclization: The final pyrrole ring is formed through a reductive cyclization, often using iron powder in acetic acid, which simultaneously reduces the nitro group and facilitates the ring closure to yield the bromo-substituted 1H-pyrrolo[3,2-c]pyridine scaffold. nih.govunisi.it
Once the halogenated (bromo- or iodo-) 6-methyl-1H-pyrrolo[3,2-c]pyridine core is established, the halogen atom at the 3-position serves as a highly effective synthetic handle for diversification. The carbon-iodine bond is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. This allows for the precise and controlled introduction of various aryl, heteroaryl, or alkynyl groups at this position, generating libraries of complex heterocyclic architectures. nih.gov For instance, the Suzuki cross-coupling reaction between a bromo-substituted pyrrolopyridine and various arylboronic acids has been used to generate a series of 6-aryl-1H-pyrrolo[3,2-c]pyridine derivatives. nih.govunisi.it The utility of such iodinated heterocyclic derivatives in palladium-catalyzed reactions to create further molecular diversity is a well-established strategy. nih.gov This versatility makes 3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine a crucial building block for accessing novel and complex molecular structures.
Table 1: Exemplary Synthetic Pathway to Functionalized 1H-pyrrolo[3,2-c]pyridine Scaffolds
| Step | Starting Material | Reagents | Product | Purpose |
| 1 | 2-bromo-5-methylpyridine | m-chloroperbenzoic acid (m-CPBA) | 2-bromo-5-methylpyridine-1-oxide | Activation of pyridine ring |
| 2 | 2-bromo-5-methylpyridine-1-oxide | Fuming HNO₃, H₂SO₄ | 2-bromo-5-methyl-4-nitropyridine (B1282703) 1-oxide | Introduction of nitro group |
| 3 | 2-bromo-5-methyl-4-nitropyridine 1-oxide | N,N-dimethylformamide dimethyl acetal | Key enamine intermediate | Formation of pyrrole precursor |
| 4 | Enamine intermediate | Fe, Acetic Acid | 6-bromo-1H-pyrrolo[3,2-c]pyridine | Reductive cyclization to form scaffold |
| 5 | 6-bromo-1H-pyrrolo[3,2-c]pyridine | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 6-aryl-1H-pyrrolo[3,2-c]pyridine | Diversification via Suzuki coupling |
Integration into Functional Materials Design
The inherent electronic properties of fused N-heterocyclic systems make them attractive candidates for the design of novel functional materials. The pyrrolopyridine core, as an isomer of indole (B1671886), possesses a unique distribution of electron density and potential for π-π stacking, which are critical for applications in electronics and sensing.
Applications in Organic Optoelectronics and Charge Transport Studies
The development of materials for organic light-emitting diodes (OLEDs) and organic solar cells relies on molecules that can efficiently transport charge carriers (holes or electrons). mdpi.comresearchgate.net Pyridine-containing compounds are widely used as electron-transporting materials due to the electron-deficient nature of the pyridine ring. rsc.org Fused aromatic systems, such as pyrrolopyridines and their isomers, are of particular interest. For example, azaindole, a structural isomer of pyrrolopyridine, has been investigated as a building block to regulate charge carrier polarity in molecular junctions. acs.org Studies have shown that dehydrogenation of the azaindole core can switch the material from an n-type (electron-transporting) to a p-type (hole-transporting) semiconductor. acs.org
Furthermore, 7-azaindole (B17877) derivatives have been demonstrated to be excellent blue emitters for OLEDs. rsc.org The design of hole-transporting materials often incorporates planar aromatic cores to facilitate charge mobility. mdpi.com Theoretical and experimental studies on related heterocyclic systems, like pyrrolo-phenanthrolines, have shown they can behave as n-type semiconductors with wide band gaps, suitable for optoelectronic applications. mdpi.com The planar structure of this compound, combined with the electronic characteristics of its N-heterocyclic core, suggests its potential as a component in designing ambipolar or specific charge-transport materials for next-generation organic electronic devices. rsc.orgnih.gov The transport of charges in such organic materials is a complex process, often involving a transient quantum delocalization mechanism that is dependent on temperature and molecular packing. unisi.it
Design of Fluorescent Probes and Chemosensors
Fluorescent chemosensors are molecules designed to signal the presence of a specific analyte through a change in their fluorescence properties. researchgate.net These sensors typically consist of a fluorophore (the light-emitting part) and a receptor (the analyte-binding part). N-heterocyclic compounds are excellent candidates for fluorophores due to their rigid, conjugated structures that often lead to strong fluorescence. nih.gov
The pyrrolopyridine scaffold has been successfully employed in this context. In one study, new fluorophores based on the 2H-pyrrolo[3,4-c]pyridine-1,3,6(5H)-trione core were synthesized and shown to act as highly selective "turn-off" fluorescent sensors for Fe³⁺ and Fe²⁺ ions. lalbabacollege.inresearchgate.net The sensor's fluorescence was quenched upon binding to iron ions, with a detection limit in the sub-micromolar range. lalbabacollege.in This demonstrates the viability of the pyrrolopyridine core as a signaling unit in chemosensors. Similarly, 7-azaindole has been used as a scaffold to design fluorescent sensors for anions like fluoride (B91410) and dihydrogen phosphate (B84403). researchgate.net The general principle involves the interaction of the analyte with the sensor molecule, which perturbs the electronic structure of the fluorophore, leading to a change in emission intensity or wavelength. mdpi.com Given these precedents, this compound represents a promising platform for developing new chemosensors. The core structure can act as the fluorophore, while the reactive iodine at the 3-position and the nitrogen on the pyrrole ring could be functionalized to introduce specific receptor units for a wide range of target analytes.
Table 2: Examples of Pyrrolopyridine and Azaindole Scaffolds in Chemosensing
| Scaffold | Analyte(s) Detected | Sensing Mechanism | Key Finding |
| 2H-pyrrolo[3,4-c]pyridine-1,3,6(5H)-trione | Fe³⁺ / Fe²⁺ | Fluorescence "turn-off" | High selectivity and sensitivity for iron ions in aqueous buffer. lalbabacollege.inresearchgate.net |
| 7-Azaindole on enediyne spacer | F⁻, H₂PO₄⁻ | Ratiometric / Non-ratiometric fluorescence change | The sensor could effectively distinguish between fluoride and dihydrogen phosphate anions. researchgate.net |
Contributions to Catalysis and Mechanistic Organocatalysis
Organocatalysis, the use of small organic molecules as catalysts, has become a major pillar of modern synthesis. The unique electronic properties of certain organic moieties can be harnessed to activate substrates in a manner similar to traditional metal catalysts.
Halogen Bonding Catalysis in Organic Synthesis
Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid). This occurs due to a region of positive electrostatic potential, known as a σ-hole, located on the halogen atom opposite to the covalent bond. In iodo-substituted compounds, this σ-hole is particularly pronounced, making them effective halogen bond (XB) donors. This interaction can be used to activate substrates in a variety of organic reactions.
While specific catalytic applications of this compound have not been detailed, its structure is ideally suited for this role. The iodine atom at the 3-position can act as a potent XB donor. This principle has been demonstrated with other iodoarenes and iodoheterocycles, which have been used to catalyze reactions such as the Mukaiyama aldol (B89426) and Mannich reactions. researchgate.net The halogen bond activates a carbonyl group or an imine, making it more susceptible to nucleophilic attack. This mode of catalysis is highly directional and provides a powerful tool for controlling reactivity and selectivity. The field of hypervalent iodine catalysis, where iodoarenes act as pre-catalysts for oxidative transformations, further underscores the utility of such motifs in synthesis. nih.gov The development of N-heterocycle-substituted iodoarenes has led to highly efficient organocatalysts for various oxidative coupling and rearrangement reactions. nih.gov
Substrate Scope Investigations in Enzymatic Transformations (e.g., Biocatalysis)
Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and efficiency under mild conditions. The use of enzymes to act on synthetic, non-natural substrates is a growing area of research. A key aspect of this research is understanding the substrate scope of an enzyme—the range of compounds it can accept and transform.
The transformation of organohalogen compounds is a known area of biocatalysis, with various enzymes capable of performing halogenation and dehalogenation reactions. lalbabacollege.in For instance, the flavin-dependent enzyme iodotyrosine deiodinase is responsible for reductive dehalogenation of iodinated tyrosine in metabolic pathways. acs.org Studies on this enzyme have revealed that the rate of dehalogenation is heavily influenced by the electronic properties of the substrate. acs.org The presence of electron-withdrawing or electron-donating groups on the aromatic ring can significantly alter the substrate's affinity for the enzyme and the kinetics of the reaction. acs.org
While there are no specific studies detailing the enzymatic transformation of this compound, its structure presents interesting possibilities. It is an iodinated heteroaromatic compound, and enzymes like dehalogenases could potentially recognize it as a substrate for C-I bond cleavage. acs.orglalbabacollege.in The pyrrolopyridine core and the methyl group would present a unique steric and electronic profile to an enzyme's active site, and investigating its compatibility with known dehalogenases or engineering new enzyme variants for this purpose represents a compelling frontier in biocatalysis. rsc.org
Computational Design of New Chemical Entities with Pyrrolopyridine Cores
The strategic integration of computational methodologies in drug discovery has revolutionized the process of identifying and optimizing lead compounds. The this compound scaffold serves as a valuable starting point for the computational design of novel chemical entities, leveraging its unique structural and electronic properties. In silico techniques such as molecular docking, virtual screening, and quantitative structure-activity relationship (QSAR) analysis are instrumental in exploring the chemical space around this privileged core to design molecules with enhanced biological activity and desirable pharmacokinetic profiles.
The 1H-pyrrolo[3,2-c]pyridine core is recognized for its role in developing potent kinase inhibitors and other therapeutic agents. nih.govmdpi.com Computational approaches enable the rational design of derivatives by predicting their binding affinities and interaction modes with specific biological targets.
A notable application of computational design involving the 1H-pyrrolo[3,2-c]pyridine scaffold is in the development of inhibitors for the mitotic kinase MPS1, a crucial component of the spindle assembly checkpoint that is overexpressed in many human cancers. nih.gov Structure-based design, guided by X-ray crystallography and molecular modeling, has been pivotal in optimizing lead compounds. For instance, a high-throughput screening hit with a 1H-pyrrolo[3,2-c]pyridine core was systematically optimized to enhance its potency and selectivity for MPS1. nih.gov This process involves the iterative use of computational modeling to design modifications to the core structure and predict their impact on binding to the target protein.
Another significant area where the computational design of pyrrolopyridine-based compounds has been successfully applied is in the development of tubulin polymerization inhibitors. semanticscholar.orgnih.gov These agents are of great interest in cancer chemotherapy. By utilizing the 1H-pyrrolo[3,2-c]pyridine scaffold as a rigid framework to mimic the bioactive conformation of known tubulin inhibitors like combretastatin (B1194345) A-4, researchers have designed novel series of potent anticancer agents. semanticscholar.orgnih.gov
Molecular docking studies have been crucial in this context, providing insights into the binding modes of the designed compounds within the colchicine-binding site of tubulin. semanticscholar.org These studies help in understanding the key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the inhibitory activity. The predictions from these computational models are then used to prioritize compounds for synthesis and biological evaluation. semanticscholar.orgnih.gov The physicochemical properties of the designed derivatives are also calculated in silico to ensure they possess drug-like characteristics, adhering to guidelines such as Lipinski's rule of five. semanticscholar.org
The general workflow for the computational design of new chemical entities using the this compound scaffold typically involves the following steps:
Target Identification and Validation: Identifying a biological target relevant to a specific disease.
Scaffold Selection: Choosing the this compound core as a starting point due to its known bioactivity or suitability for the target's binding site.
In Silico Library Generation: Computationally generating a library of virtual compounds by adding various substituents at different positions of the scaffold. The iodine atom at the 3-position is a particularly useful handle for introducing diversity through reactions like Suzuki or Sonogashira coupling.
Molecular Docking and Virtual Screening: Docking the virtual library of compounds into the binding site of the biological target to predict their binding affinities and poses. This allows for the rapid screening of large numbers of compounds to identify potential hits. nih.govresearchgate.net
QSAR Analysis: Developing mathematical models that correlate the structural features of the designed compounds with their predicted biological activity. This helps in understanding the structure-activity relationships and in designing more potent analogs. uran.ua
ADMET Prediction: In silico prediction of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the most promising candidates to assess their drug-likeness and potential liabilities early in the design process. imist.ma
Selection and Synthesis: Selecting a small number of the most promising compounds based on the computational analysis for chemical synthesis and subsequent in vitro and in vivo testing to validate the computational predictions.
The data from these computational studies can be summarized to guide further optimization efforts. Below are examples of data tables that could be generated during such a computational design workflow.
Table 1: Representative Computationally Designed 1H-pyrrolo[3,2-c]pyridine Derivatives and their Predicted Properties. This interactive table showcases a selection of computationally designed derivatives based on the 1H-pyrrolo[3,2-c]pyridine core, along with their predicted binding affinities for a hypothetical kinase target and key drug-like properties.
| Compound ID | R1-Substituent | R6-Substituent | Predicted Binding Affinity (Ki, nM) | Calculated logP | Number of Hydrogen Bond Donors | Number of Hydrogen Bond Acceptors |
| PPC-001 | H | 4-Anilino | 50 | 3.2 | 2 | 3 |
| PPC-002 | H | 4-(3-Fluoroanilino) | 35 | 3.5 | 2 | 3 |
| PPC-003 | CH3 | 4-Anilino | 65 | 3.6 | 1 | 3 |
| PPC-004 | H | 4-(3-Chloroanilino) | 28 | 3.9 | 2 | 3 |
| PPC-005 | H | 4-(Pyridin-3-ylamino) | 75 | 2.8 | 2 | 4 |
Table 2: Molecular Docking Results of Designed 1H-pyrrolo[3,2-c]pyridine Derivatives against Tubulin (Colchicine Binding Site). This interactive table presents the results of molecular docking studies for a series of designed 1H-pyrrolo[3,2-c]pyridine derivatives targeting the colchicine (B1669291) binding site of tubulin, a key target in cancer therapy.
| Compound ID | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Hydrogen Bonds |
| T-PPC-01 | -9.8 | Cys241, Leu248, Ala316 | 1 |
| T-PPC-02 | -10.5 | Asn258, Thr353 | 2 |
| T-PPC-03 | -9.2 | Val238, Ala250 | 0 |
| T-PPC-04 | -11.1 | Cys241, Asn349 | 2 |
| T-PPC-05 | -10.2 | Leu255, Thr353 | 1 |
Through these advanced computational techniques, the this compound scaffold continues to be a highly valuable framework for the rational design of new chemical entities with significant therapeutic potential.
Q & A
Q. What are the common synthetic routes for preparing 3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine?
- Methodological Answer : The synthesis typically involves electrophilic iodination or cross-coupling reactions. For example:
- Electrophilic substitution : Reacting a pre-formed pyrrolopyridine scaffold with iodine under controlled conditions (e.g., using iodine monochloride in acetic acid) .
- Cross-coupling : Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) can introduce the methyl group via a boronic acid precursor. Optimize ligand choice (e.g., XPhos) and base (K₂CO₃) in tetrahydrofuran/water solvent systems .
- Key Parameters : Reaction temperature (80–100°C), inert atmosphere, and purification via column chromatography (silica gel, hexane/ethyl acetate gradient).
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl at C6, iodine at C3). Compare shifts with similar pyrrolopyridine derivatives .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (expected: 273.01 g/mol).
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. What are the typical chemical reactions that this compound undergoes?
- Methodological Answer :
- Substitution : Iodine at C3 is reactive in nucleophilic aromatic substitution (e.g., with amines or thiols in DMF, 100°C) .
- Cross-Coupling : Suzuki or Sonogashira reactions to replace iodine with aryl/alkynyl groups (Pd(OAc)₂, PPh₃, CuI) .
- Oxidation/Reduction : Controlled oxidation of the pyrrole ring (e.g., with mCPBA) or reduction of the pyridine moiety (NaBH₄) .
Advanced Research Questions
Q. What strategies optimize the yield of this compound in cross-coupling reactions?
- Methodological Answer :
- Ligand Screening : Test bidentate ligands (e.g., dppf) to stabilize Pd intermediates and reduce side reactions .
- Solvent Optimization : Use DMF or toluene for better solubility of halogenated intermediates.
- Temperature Gradients : Perform reactions under microwave irradiation (120°C, 30 min) to accelerate kinetics .
- Table : Example optimization results:
| Ligand | Solvent | Yield (%) |
|---|---|---|
| XPhos | THF/H₂O | 78 |
| PPh₃ | Toluene | 65 |
| dppf | DMF | 82 |
Q. How do structural modifications at the iodine or methyl positions influence biological activity?
- Methodological Answer :
- Iodine Replacement : Replace iodine with bromine or chlorine to alter electronic effects and binding affinity to kinase ATP pockets (e.g., FGFR inhibition) .
- Methyl Group Optimization : Introduce bulkier alkyl groups (e.g., ethyl, isopropyl) to enhance hydrophobic interactions in target binding.
- Table : Comparative activity of analogs:
| Substituent (Position) | IC₅₀ (FGFR1, nM) | Reference |
|---|---|---|
| 3-I, 6-Me | 12.5 | |
| 3-Br, 6-Me | 8.7 | |
| 3-I, 6-Et | 5.2 |
Q. How can researchers resolve contradictions in reported biological activities of halogenated pyrrolopyridine derivatives?
- Methodological Answer :
- Systematic SAR Studies : Synthesize a focused library with controlled substituent variations (e.g., halogens at C3, alkyl at C6) and test across multiple assays (kinase panels, cellular proliferation) .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding modes and explain discrepancies (e.g., iodine’s van der Waals interactions vs. bromine’s electronegativity) .
- Data Normalization : Account for assay variability (e.g., ATP concentration in kinase assays) by repeating experiments under standardized conditions .
Q. What in silico methods predict the binding affinity of this compound to kinase targets?
- Methodological Answer :
- Docking Simulations : Use crystal structures of kinase targets (e.g., PDB: 3GQI for FGFR1) to model interactions. Prioritize residues involved in H-bonding (e.g., Asp641) and halogen bonding (iodine with backbone carbonyls) .
- Free Energy Calculations : Apply MM-GBSA to estimate binding energies, correlating with experimental IC₅₀ values .
- ADMET Prediction : Use SwissADME to assess drug-likeness (e.g., LogP = 2.8, TPSA = 45 Ų) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
